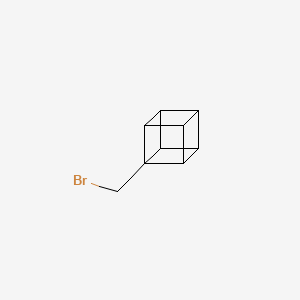(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane
CAS No.: 135191-72-9
Cat. No.: VC4220759
Molecular Formula: C9H9Br
Molecular Weight: 197.075
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 135191-72-9 |
|---|---|
| Molecular Formula | C9H9Br |
| Molecular Weight | 197.075 |
| IUPAC Name | 1-(bromomethyl)cubane |
| Standard InChI | InChI=1S/C9H9Br/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 |
| Standard InChI Key | YIEKXCRPVQXQFV-OEGUOQFFSA-N |
| SMILES | C(C12C3C4C1C5C4C3C25)Br |
Introduction
(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane is a brominated derivative of the cubane family, known for its highly symmetrical and rigid cubic structure. Cubanes are unique due to their dense energy content and potential applications in pharmaceuticals, materials science, and energetic compounds. The bromomethyl substitution on the cubane scaffold introduces functional versatility for further chemical modifications.
Structural Characteristics
-
IUPAC Name: (2R,3R,5R,6R,7R,8R)-1-(Bromomethyl)cubane
-
Molecular Formula: C9H11Br
-
Molecular Weight: 199.09 g/mol
-
Stereochemistry: The compound exhibits specific stereochemical configurations at positions 2, 3, 5, 6, 7, and 8 of the cubane core.
The cubane framework is characterized by eight carbon atoms arranged in a cubic geometry. The bromomethyl group at position 1 provides a reactive site for nucleophilic substitution or coupling reactions.
Synthesis
General Synthetic Pathway:
-
Cubane Precursor Preparation: Cubane derivatives are typically synthesized via multistep reactions starting from cyclobutadiene or related intermediates.
-
Functionalization: Bromination at the methyl group is achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions.
-
Purification: The product is isolated through recrystallization or chromatography to ensure high purity.
This synthetic approach highlights the challenges of working with strained molecules like cubanes due to their inherent instability.
Applications
-
Pharmaceutical Development:
-
Cubanes are considered bioisosteres of benzene rings due to their similar spatial dimensions but distinct electronic properties.
-
(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane can serve as a precursor for drug-like molecules where the bromine atom enables further functionalization.
-
-
Material Science:
-
The rigid cubane structure is explored in designing high-energy materials and polymers with unique mechanical properties.
-
-
Chemical Synthesis:
-
The bromomethyl group facilitates Suzuki-Miyaura or Heck coupling reactions to introduce diverse substituents onto the cubane scaffold.
-
Safety and Handling
-
Hazards:
-
Brominated compounds can be irritants or harmful if inhaled or ingested.
-
-
Precautions:
-
Work under a fume hood with appropriate personal protective equipment (PPE).
-
-
Storage:
-
Store in a cool, dry place away from direct sunlight and moisture.
-
Research Findings
Recent studies have highlighted the utility of cubane derivatives in medicinal chemistry:
-
Bioisosteric Potential:
-
Energetic Materials:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume